4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
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Overview
Description
4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The specific conditions, such as the choice of acid and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of catalysts and reaction conditions is crucial to ensure high yield and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with specific molecular targets in biological systems. The compound can bind to various receptors, enzymes, or proteins, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Indole: The parent compound with a simpler structure.
Tetrahydrocarbazole: A structurally related compound with similar biological activities.
Cyclohepta[b]indole: Another indole derivative with a different ring structure.
Uniqueness: 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Its p-tolyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
IUPAC Name |
4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-13-9-11-14(12-10-13)19-17-7-3-2-5-15(17)16-6-4-8-18(16)19/h2-3,5,7,9-12,16,18H,4,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFOEGFWKUBPHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CCCC3C4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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